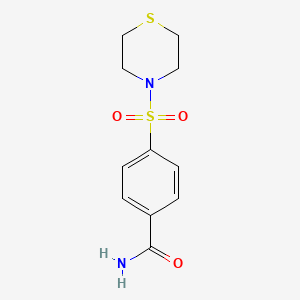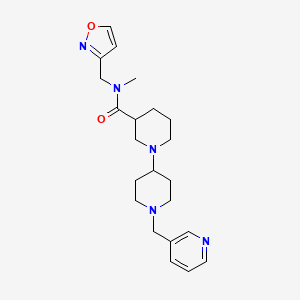![molecular formula C20H28FNO2 B5318342 cis-4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclohexanol](/img/structure/B5318342.png)
cis-4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclohexanol, also known as JZP-386, is a novel compound that has gained attention in the scientific community due to its potential therapeutic effects.
Mécanisme D'action
Cis-4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclohexanol is a selective dopamine and norepinephrine reuptake inhibitor (DNRI) that increases the levels of these neurotransmitters in the brain. It also acts as a histamine H3 receptor antagonist, which increases the release of histamine in the brain. These actions are thought to contribute to the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex and striatum, which are areas of the brain involved in attention and motivation. It also increases the release of histamine in the hypothalamus, which is involved in the regulation of sleep and wakefulness.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using cis-4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclohexanol in lab experiments is that it has a high selectivity for dopamine and norepinephrine transporters, which reduces the risk of off-target effects. However, this compound has a relatively short half-life, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of cis-4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclohexanol. One direction is to further investigate its potential use in the treatment of ADHD and narcolepsy. Another direction is to study its effects on other neurotransmitter systems, such as serotonin and acetylcholine. Additionally, the development of this compound analogs with longer half-lives may increase its utility in lab experiments and clinical settings.
In conclusion, this compound is a novel compound with potential therapeutic effects for sleep disorders and ADHD. Its selective DNRI activity and histamine H3 receptor antagonist activity make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and potential clinical applications.
Méthodes De Synthèse
The synthesis of cis-4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclohexanol involves a multi-step process that starts with the reaction of cyclohexanone with hydroxylamine to form oxime. The oxime is then reacted with 2-(4-fluorophenyl)ethylamine to form an amide. The amide is then reduced with sodium borohydride to form the corresponding amine. Finally, the amine is reacted with cyclohexanone to form this compound.
Applications De Recherche Scientifique
Cis-4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclohexanol has been studied extensively in preclinical models for its potential therapeutic effects. It has been shown to have a positive effect on sleep architecture, with increased slow-wave sleep and decreased wakefulness. This compound has also been studied for its potential use in the treatment of attention-deficit/hyperactivity disorder (ADHD) and narcolepsy.
Propriétés
IUPAC Name |
[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-(4-hydroxycyclohexyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FNO2/c21-18-9-5-15(6-10-18)3-4-16-2-1-13-22(14-16)20(24)17-7-11-19(23)12-8-17/h5-6,9-10,16-17,19,23H,1-4,7-8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFBCWFICCZYHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCC(CC2)O)CCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methylpentanamide](/img/structure/B5318263.png)

![(3S*,4R*)-1-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5318272.png)
![5-{[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-1H-1,2,4-triazol-3-amine](/img/structure/B5318280.png)
![4-(2,6-dimethylpyridin-3-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B5318282.png)


![1-[2-methoxy-2-(2-thienyl)ethyl]-2-(5-methyl-2-thienyl)-1H-imidazole](/img/structure/B5318292.png)
![N-({1-[(3-isopropylisoxazol-5-yl)methyl]piperidin-3-yl}methyl)isoxazole-3-carboxamide](/img/structure/B5318293.png)
![N,N-diethyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1-piperidinecarboxamide](/img/structure/B5318309.png)


![7-(2-chloro-4-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5318329.png)
![7-{[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5318345.png)